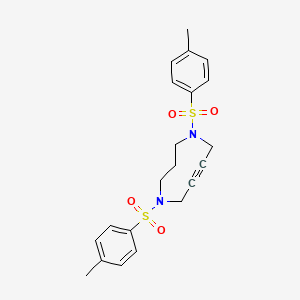

1,5-二甲苯磺酰基-2,3,4,5,6,9-六氢-7,8-二脱氢-1H-1,5-二氮杂环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,5-Ditosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine, also known as N,N’-Bis (p-toluenesulfonyl)-4,8-diazacyclononyne, is a chemical compound with the molecular formula C21H24N2O4S2 . It has a molecular weight of 432.6 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string:CC1=CC=C (C=C1)S (=O) (=O)N2CCCN (CC#CC2)S (=O) (=O)C3=CC=C (C=C3)C . This represents the arrangement of atoms and their connectivity. Physical and Chemical Properties Analysis

The exact mass of this compound is 432.11774960 and its topological polar surface area is 91.5Ų . More detailed physical and chemical properties are not available in the sources I have access to.科学研究应用

环加成反应

一个基本的应用领域涉及环加成反应。例如,Reinecke 等人 (1988) 的研究表明,3,4-二脱氢吡啶与环戊二烯反应生成 [4+2]-环加成产物,而不是文献中先前提出的 [2+2]-加合物。这种类型的反应在合成化学中对于创建复杂的环状结构至关重要,可能为涉及 1,5-二甲苯磺酰基-2,3,4,5,6,9-六氢-7,8-二脱氢-1H-1,5-二氮杂环的合成路线提供见解 (Reinecke, M., Brown, E., Capehart, B., Minter, D., & Freeman, R. K., 1988)。

抗肿瘤和细胞毒活性

衍生自重氮盐的化合物显示出有希望的抗肿瘤、细胞毒和抗氧化活性。Metwally 等人 (2012) 合成了连接到安替比林部分的吡唑并三嗪,它对多种细胞系表现出有效的体外抗癌活性。这表明像所讨论的化合物那样的结构复杂的重氮衍生物在开发新的抗癌剂中可能具有潜在应用 (Metwally, M., Gouda, M., Harmal, A. N., & Khalil, A., 2012)。

抗病毒活性

由重氮盐合成杂环化合物并评估其抗病毒活性代表了另一个应用领域。例如,Attaby 等人 (2006) 报告了显示抗 HSV1 和抗 HAV-MBB 活性的化合物。这表明像 1,5-二甲苯磺酰基-2,3,4,5,6,9-六氢-7,8-二脱氢-1H-1,5-二氮杂环这样的化合物在抗病毒剂的开发中具有潜力 (Attaby, F., Elghandour, A., Ali, M. A., & Ibrahem, Y. M., 2006)。

合成中的反应性烯醇

Wood 等人 (1999) 探索了反应性烯醇在合成中的应用,重点是构建韦尔维辛多酮碳骨架。这项研究突出了复杂的重氮衍生物在合成生物学上重要的天然产物中的效用,表明该化合物在天然产物合成和药物开发中可能的应用 (Wood, J., Holubec, A. A., Stoltz, B., Weiss, M., Dixon, J., Doan, B., Shamji, M., & Chen, J. M., 1999)。

未来方向

作用机制

Target of Action

1,5-Ditosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine, also known as DACN(Tos2), is a click chemistry reagent containing a cycloalkynes group . The primary target of DACN(Tos2) is the alkyne moiety within the ring, which has a unique bent structure and high reactivity toward cycloaddition reactions .

Mode of Action

DACN(Tos2) operates through strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes . The unique bent structure of the alkyne moiety within the ring allows DACN(Tos2) to have high reactivity toward cycloaddition reactions .

Biochemical Pathways

The biochemical pathway that DACN(Tos2) affects is the cycloaddition reaction. This reaction is a cornerstone of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Result of Action

The result of DACN(Tos2)'s action is the formation of molecular conjugates through strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes . This process allows for the rapid and reliable creation of complex molecules, making DACN(Tos2) a valuable tool in molecular research .

属性

IUPAC Name |

1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S2/c1-18-6-10-20(11-7-18)28(24,25)22-14-3-4-15-23(17-5-16-22)29(26,27)21-12-8-19(2)9-13-21/h6-13H,5,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCQOLBSDDIBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2971813.png)

![N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971814.png)

![2-(1H-indol-3-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone](/img/structure/B2971815.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2971823.png)

![7-(4-fluorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971824.png)

![N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide](/img/structure/B2971825.png)

![(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B2971829.png)